molecular formula C14H12N2O3 B14201459 2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- CAS No. 828265-52-7

2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy-

Cat. No.: B14201459
CAS No.: 828265-52-7
M. Wt: 256.26 g/mol
InChI Key: WCARVFSVMARCII-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- is a synthetic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities, including antioxidant, anticancer, and enzyme inhibitory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- typically involves the reaction of a coumarin derivative with an imidazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced imidazole derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- involves its interaction with specific molecular targets. For instance, its inhibitory activity against acetylcholinesterase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This interaction can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- is unique due to the presence of the imidazole moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other coumarin derivatives and contributes to its potential therapeutic applications.

Properties

CAS No.

828265-52-7

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-(imidazol-1-ylmethyl)-7-methoxychromen-2-one

InChI

InChI=1S/C14H12N2O3/c1-18-12-3-2-10-6-11(8-16-5-4-15-9-16)14(17)19-13(10)7-12/h2-7,9H,8H2,1H3

InChI Key

WCARVFSVMARCII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)CN3C=CN=C3

Origin of Product

United States

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